4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid
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Overview
Description
4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is an organic compound with a complex structure that includes multiple functional groups such as thiazole, pyrazole, and benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. The starting materials often include 4-(4-methylphenyl)-1,3-thiazole and various hydrazine derivatives. The key steps involve the formation of the pyrazole ring and subsequent coupling with benzoic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group within the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
(4E)-3-(furan-2-yl)-4-[2-(3-methylphenyl)hydrazin-1-ylidene]-4H-pyrazole: Studied for its antimalarial and antileishmanial activities.
Uniqueness
4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17N5O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H17N5O3S/c1-12-3-5-14(6-4-12)17-11-30-21(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(8-10-16)20(28)29/h3-11,25H,1-2H3,(H,28,29) |
InChI Key |
PSHZTCULLBPZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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